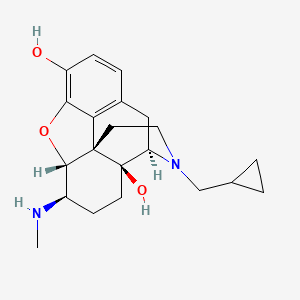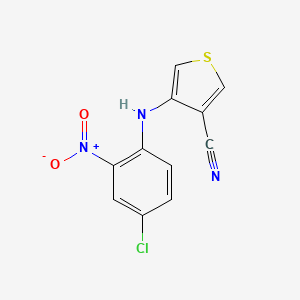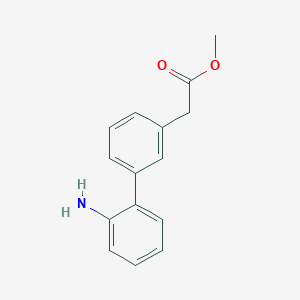
(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Furan Ring: The furan ring can be introduced through various methods, including cyclization reactions involving furfural or other furan derivatives.
Coupling Reactions: The protected amino acid is then coupled with the furan derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring in ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino acid backbone allow the compound to bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-tert-butoxycarbonylamino-3-thiophen-3-yl-propionic acid: A similar compound with a thiophene ring instead of a furan ring.
2-tert-butoxycarbonylamino-3-pyridin-3-yl-propionic acid: A similar compound with a pyridine ring.
Uniqueness
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is unique due to its specific chiral configuration and the presence of the furan ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
261380-35-2 |
|---|---|
Molekularformel |
C12H17NO5 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
(2R)-3-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
JMIUWWIKSKJLKF-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=COC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=COC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8434994.png)
![5-Ureidomethyl-imidazo[5,1-b]thiazole](/img/structure/B8435000.png)
![4-{Cyclopropyl-[4-(4-methyl-oxazol-5-yl)-benzoyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8435007.png)



![5-[3-(4-bromo-phenyl)-5-methyl-hexanoyl]-1H-pyridin-2-one](/img/structure/B8435033.png)



![(6-Aminopyridin-3-yl)(5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B8435065.png)


![6-chloro-N-(tetrahydro-2H-pyran-4-yl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8435090.png)
